3-[1-(Phenylsulfanyl)propyl]furan
Overview
Description
3-[1-(Phenylsulfanyl)propyl]furan is an organic compound with the molecular formula C13H14OS. It belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms . This compound is characterized by the presence of a phenylsulfanyl group attached to a propyl chain, which is further connected to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Phenylsulfanyl)propyl]furan typically involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This process integrates three steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask approach . The reaction conditions are generally mild and do not require the use of metal catalysts, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of furan synthesis can be applied. Industrial production often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylsulfanyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
3-[1-(Phenylsulfanyl)propyl]furan has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(Phenylsulfanyl)propyl]furan involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-[1-(Phenylsulfanyl)propyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
3-[1-(Phenylsulfanyl)propyl]pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
3-[1-(Phenylsulfanyl)propyl]benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
3-[1-(Phenylsulfanyl)propyl]furan is unique due to the presence of both a furan ring and a phenylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-phenylsulfanylpropyl)furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-2-13(11-8-9-14-10-11)15-12-6-4-3-5-7-12/h3-10,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDGBWRJPZAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=COC=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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